molecular formula C10H18O B1223783 (2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran CAS No. 3033-23-6

(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran

Cat. No. B1223783
CAS RN: 3033-23-6
M. Wt: 154.25 g/mol
InChI Key: CZCBTSFUTPZVKJ-NXEZZACHSA-N
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Description

“(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran”, also known as myrcene, is a terpene commonly found in plants such as hops, bay leaves, and thyme. It is widely used in the fragrance and flavor industry due to its pleasant aroma and taste. The molecular formula of this compound is C10H18O .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . It shares the same structure with trans-Rose oxide and has stereo-isomers such as 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-cis-Rose oxide .


Chemical Reactions Analysis

This compound has been utilized in various chemical reactions. For instance, it has been used in enantiospecific synthesis, demonstrated in the production of carboxylic acids. It is also integral in the asymmetric synthesis of spiroketals. Moreover, it has been used in a biocatalytic method for synthesizing a key lactonized statin side chain intermediate. Furthermore, it has been reported in the synthesis of tetrahydropyran derivatives as potential inhibitors for the SCFSKP2 E3 ligase complex.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 154.25 g/mol . It has a density of 0.871g/mL at 20°C (lit.), a boiling point of 70-71°C at 12mm Hg (lit.), a flashing point of 68°C, and a vapor pressure of 0.551mmHg at 25°C . The refractive index is n20/D 1.454 .

Scientific Research Applications

Enantiospecific Synthesis

The compound has been utilized in enantiospecific synthesis, demonstrated in the production of carboxylic acids. For instance, Deschenaux et al. (1989) synthesized enantiomers of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid using hydroxybutanoates, leading to tetrahydro-2H-pyranols with high enantiomeric excess (Deschenaux et al., 1989).

Asymmetric Synthesis of Spiroketals

This compound is integral in the asymmetric synthesis of spiroketals. Meilert et al. (2004) converted 2,2'-methylenebis[furan] into a complex spiroketal with high stereo- and enantioselectivity. This synthesis led to compounds showing cytotoxicity against cancer cell lines (Meilert et al., 2004).

Biocatalytic Procedure in Statin Synthesis

Troiani et al. (2011) described a biocatalytic method for synthesizing a key lactonized statin side chain intermediate using (2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran. This process was conducted in an aqueous medium, suitable for industrial applications (Troiani et al., 2011).

Synthesis of Small-Molecule Inhibitors

Shouksmith et al. (2015) reported on the synthesis of tetrahydropyran derivatives, including (2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran, as potential inhibitors for the SCFSKP2 E3 ligase complex. These compounds were synthesized with varying enantioselectivity and showed growth-inhibitory activities in HeLa cells (Shouksmith et al., 2015).

Solvent Effect on Isomer Distribution

Ren et al. (2008) used (2S,3R)-2-(2-Hydroxypropan-2-yl)-5-methyltetrahydro-2H-pyran-2,3-diol, a related compound, to analyze the distribution of configurational and conformational isomers in various solvents. This study was significant in understanding the behavior of these compounds under different solvent conditions (Ren et al., 2008).

Antioxidant Activity Studies

Saher et al. (2018) synthesized novel compounds including 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones, displaying antioxidant activity. The research demonstrated the dependence of antioxidant properties on the nature and number of substituents (Saher et al., 2018).

properties

IUPAC Name

(2S,4R)-4-methyl-2-(2-methylprop-1-enyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCBTSFUTPZVKJ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H](C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051980
Record name (2S,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran

CAS RN

3033-23-6
Record name (-)-cis-Rose oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3033-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rose oxide, cis-(-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)-, (2S,4R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2S,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.290
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Record name ROSE OXIDE, CIS-(-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
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Reactant of Route 4
(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
Reactant of Route 5
(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
Reactant of Route 6
(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran

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